molecular formula C15H13NO4 B11980225 methyl 2-{[(2E)-3-(2-furyl)-2-propenoyl]amino}benzoate

methyl 2-{[(2E)-3-(2-furyl)-2-propenoyl]amino}benzoate

Cat. No.: B11980225
M. Wt: 271.27 g/mol
InChI Key: NFIURIJVCVTHSO-CMDGGOBGSA-N
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Description

Methyl 2-{[(2E)-3-(2-furyl)-2-propenoyl]amino}benzoate is an organic compound with a complex structure that includes a furan ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(2E)-3-(2-furyl)-2-propenoyl]amino}benzoate typically involves the reaction of 2-furylacrylic acid with methyl anthranilate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2E)-3-(2-furyl)-2-propenoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the propenoyl moiety can be reduced to form alcohols.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Furanones

    Reduction: Alcohols

    Substitution: Carboxylic acids

Scientific Research Applications

Methyl 2-{[(2E)-3-(2-furyl)-2-propenoyl]amino}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-{[(2E)-3-(2-furyl)-2-propenoyl]amino}benzoate involves its interaction with specific molecular targets. The furan ring and the propenoyl moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(2E)-3-(5-nitro-2-furyl)-2-propenoyl]amino}benzoate
  • 2-{[(2E)-3-(5-Methyl-2-furyl)-2-propenoyl]amino}benzoate

Uniqueness

Methyl 2-{[(2E)-3-(2-furyl)-2-propenoyl]amino}benzoate is unique due to its specific structural features, such as the presence of a furan ring and a benzoate ester.

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

methyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzoate

InChI

InChI=1S/C15H13NO4/c1-19-15(18)12-6-2-3-7-13(12)16-14(17)9-8-11-5-4-10-20-11/h2-10H,1H3,(H,16,17)/b9-8+

InChI Key

NFIURIJVCVTHSO-CMDGGOBGSA-N

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=CO2

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=CO2

Origin of Product

United States

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